Synthetic Intermediate Status in TPA023 GABAA Anxiolytic Pathway: Patent-Documented vs. Non-Patented Analogs
The compound is explicitly disclosed as a synthetic intermediate in US Patent US7015224B2 for the preparation of 7-tert-butyl-3-(2-fluorophenyl)-6-(2H-1,2,4-triazol-3-ylmethoxy)-[1,2,4]triazolo[4,3-b]pyridazine (TPA023), a GABAA α2/α3-subtype selective agonist. The 6-chloro group serves as the leaving group for nucleophilic displacement by 1,2,4-triazol-3-ylmethanol, a transformation that is not feasible with the 6-unsubstituted or 6-hydroxy analogs [1]. The downstream product TPA023 achieves minimum effective doses (MED) of 1–3 mg/kg in rat anxiety models (elevated plus maze, fear-potentiated startle) corresponding to 70–88% receptor occupancy at α2/α3-containing GABAA receptors, with no sedation observed at doses up to 30 mg/kg [2]. In contrast, the 6-chloro des-tert-butyl analog (CAS 1094354-48-9) cannot yield the TPA023 pharmacophore because it lacks the 7-tert-butyl group required for α1-sparing selectivity, and the 2,5-difluorophenyl analog (CAS 286456-54-0) generates a distinct electronic environment at the 3-aryl position that alters GABAA subtype binding profiles [3].
| Evidence Dimension | Documented role as key intermediate in patented GABAA ligand synthesis pathway |
|---|---|
| Target Compound Data | Explicitly named as intermediate in US7015224B2; 6-chloro enables SNAr displacement to install triazolylmethoxy pharmacophore |
| Comparator Or Baseline | Analog CAS 1094354-48-9 (lacks 7-tert-butyl): not cited in TPA023 patent; Analog CAS 286456-54-0 (2,5-difluorophenyl): distinct electronic profile, not used in TPA023 synthesis pathway |
| Quantified Difference | TPA023 derived from target compound: MED 1–3 mg/kg (anxiolysis) with receptor occupancy 70–88%; sedation threshold >30 mg/kg. No equivalent data exist for analogs lacking the exact substitution pattern |
| Conditions | Patent synthetic chemistry context; in vivo rat anxiety models (elevated plus maze, fear-potentiated startle, conditioned suppression of drinking) for TPA023 |
Why This Matters
Procurement of this specific intermediate is essential for reproducing the patented TPA023 synthesis route; substitution with a des-tert-butyl or difluorophenyl analog introduces divergent reactivity and precludes access to the validated GABAA α2/α3 pharmacophore.
- [1] US Patent US7015224B2. See compound listing at internal description where 7-tert-butyl-6-chloro-3-(2-fluorophenyl)-[1,2,4]triazolo[4,3-b]pyridazine (InChIKey KXRSWXZVHQRQTP-UHFFFAOYSA-N) appears as a chemical compound. View Source
- [2] Atack JR, et al. J Pharmacol Exp Ther. 2006;316(1):410-422. TPA023 MED 1–3 mg/kg, receptor occupancy 70–88%, no sedation ≤30 mg/kg. View Source
- [3] CAS Common Chemistry. Registry entries for 1094354-48-9 and 286456-54-0. Structural comparison based on authoritative nomenclature. View Source
